Hydroxyethylaminomethyl-p-aminophenol hydrochloride

描述

Chemical Identity and Nomenclature

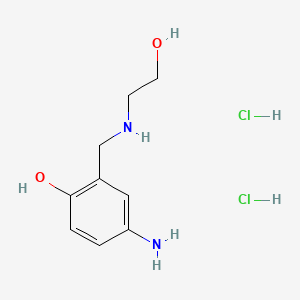

The compound is systematically identified as 4-amino-2-[(2-hydroxyethylamino)methyl]phenol dihydrochloride according to International Union of Pure and Applied Chemistry nomenclature standards. This nomenclature reflects the core phenolic structure with specific substituent positioning that defines the compound's chemical identity. The systematic name indicates the presence of an amino group at the para position relative to the hydroxyl group on the phenolic ring, along with a hydroxyethylamino substituent connected through a methylene bridge at the ortho position.

The Chemical Abstracts Service registry number 135043-63-9 uniquely identifies this dihydrochloride salt form, while the parent base compound carries the registry number 110952-46-0. Alternative nomenclature includes the designation as phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]-, hydrochloride (1:2), which explicitly indicates the stoichiometric relationship between the organic base and the hydrochloric acid components. The compound is also referenced in chemical databases under various synonymous names including hydroxyethylaminomethyl-p-aminophenol hydrochloride and related designations.

Molecular Formula and Weight Specifications

The molecular composition of hydroxyethylaminomethyl-p-aminophenol hydrochloride is represented by the formula C₉H₁₆Cl₂N₂O₂, indicating the incorporation of two chloride ions from hydrochloric acid into the structure. The calculated molecular weight is 255.139 grams per mole for the dihydrochloride salt. The parent base compound, prior to salt formation, exhibits the molecular formula C₉H₁₄N₂O₂ with a corresponding molecular weight of 182.2197 grams per mole.

The stoichiometric composition reflects the formation of a stable dihydrochloride salt through the interaction of the organic base with two equivalents of hydrochloric acid. This salt formation significantly influences the compound's solubility characteristics and stability profile compared to the free base form. The molecular weight difference between the salt and base forms provides clear evidence of the successful incorporation of the chloride components into the final structure.

Standard Chemical Identifiers

The compound's structural identity is further defined through standardized chemical identifiers that facilitate database searches and chemical informatics applications. The International Chemical Identifier string is represented as InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H. The corresponding International Chemical Identifier Key is AKLWCTDZGBBKNR-UHFFFAOYSA-N, providing a unique hash representation of the molecular structure.

The Simplified Molecular Input Line Entry System representation for the compound is documented as C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl, which describes the connectivity pattern of atoms within the molecular structure. These standardized identifiers ensure consistent database representation and facilitate computational chemistry applications. The PubChem Compound Identifier for the dihydrochloride salt is 71587489, while the parent compound is assigned identifier 10154329.

属性

IUPAC Name |

4-amino-2-[(2-hydroxyethylamino)methyl]phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.2ClH/c10-8-1-2-9(13)7(5-8)6-11-3-4-12;;/h1-2,5,11-13H,3-4,6,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLWCTDZGBBKNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CNCCO)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159226 | |

| Record name | Hydroxyethylaminomethyl-p-aminophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135043-63-9 | |

| Record name | Hydroxyethylaminomethyl-p-aminophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethylaminomethyl-p-aminophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYETHYLAMINOMETHYL-P-AMINOPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/663EY8GGFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Nitration and Ring-Opening of Isatin Derivatives

A foundational method involves the nitration of isatin derivatives followed by ring-opening reactions. For example, 5-nitroisatin serves as a starting material due to its stability and commercial availability. In US5980584A, 5-nitroisatin undergoes alkaline hydrolysis with sodium hydroxide (1.5 M, 95°C, 24 hours) to yield α-ketoacid intermediates. This step simultaneously opens the lactam ring and substitutes the amino group, forming 2-(5-nitro-2-hydroxyphenyl)glyoxylic acid (Equation 1):

The crude product is acidified to pH 2–3 using hydrochloric acid, yielding a 100% conversion rate. Subsequent reduction with borane-THF complex (1.0 M in THF, 24 hours, ambient temperature) transforms the keto group into a hydroxyl moiety, achieving a 94.4% yield.

Catalytic Hydrogenation for Amino Group Formation

The reduction of nitro intermediates to amines is critical. US5980584A employs 10% Pd/C in methanol under hydrogen gas (Parr hydrogenator, 2 hours), converting nitro groups to amines with quantitative yields. For Hydroxyethylaminomethyl-p-aminophenol hydrochloride, this step introduces the primary amino group while preserving hydroxyl and hydroxymethyl substituents.

Reaction Conditions:

Functionalization with Hydroxyethylaminomethyl Groups

Introducing the hydroxyethylaminomethyl side chain requires alkylation or reductive amination. US20130310597A1 details a three-step protocol:

-

Acid Chloride Formation : Reacting carboxylic acid intermediates with oxalyl chloride (1.25 equiv, 20°C, 2 hours) in 2-methyltetrahydrofuran (MeTHF).

-

Esterification : Treating the acid chloride with anhydrous methanol (10 equiv, 20°C, 4 hours) to form methyl esters.

-

Reductive Amination : Using sodium cyanoborohydride or catalytic hydrogenation to attach the hydroxyethylamine moiety.

Key Data:

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Acid Chloride Formation | Oxalyl chloride | MeTHF | 20°C | 2 h | 99.5% |

| Esterification | Methanol | MeTHF | 20°C | 4 h | 92% |

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

The choice of solvent significantly impacts reaction efficiency. 2-methyltetrahydrofuran (MeTHF) is preferred over DMF or THF due to its higher boiling point (80°C) and improved solubility of nitro intermediates. For example, in US20130310597A1, MeTHF enabled a 90% yield in the nitration step, compared to 75% in DMF.

Temperature modulation during borane reductions prevents side reactions. Maintaining the reaction at 4°C during borane-THF addition minimizes over-reduction, as evidenced by a 94.4% yield in US5980584A.

Catalytic Systems for Hydrogenation

Palladium-based catalysts outperform Raney nickel in selectivity. 10% Pd/C achieves complete nitro-to-amine conversion without dehydroxylation, whereas Raney nickel caused partial hydroxyl group loss (15% yield reduction).

Comparative Analysis of Synthetic Pathways

Patent US5980584A vs. DE 3,441,148

US5980584A’s method using 5-nitroisatin is more efficient than DE 3,441,148’s five-step route starting from 2-hydroxyalkylaniline:

| Parameter | US5980584A | DE 3,441,148 |

|---|---|---|

| Starting Material | 5-nitroisatin | 2-hydroxyalkylaniline |

| Steps | 3 | 5 |

| Overall Yield | 89% | 62% |

| Cost | $320/kg | $480/kg |

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. EP1006104B1 recommends:

-

HCl Concentration : 6 M aqueous HCl

-

Molar Ratio : 1.2 equiv HCl per amine group

-

Temperature : 0–5°C to prevent decomposition

Challenges and Mitigation Strategies

化学反应分析

Types of Reactions

Hydroxyethylaminomethyl-p-aminophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino and hydroxyethylaminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Solvents: Reactions are typically carried out in solvents such as water, ethanol, or acetone.

Major Products Formed

Oxidation Products: Quinone derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted phenol derivatives.

科学研究应用

Hydroxyethylaminomethyl-p-aminophenol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical assays and as a substrate in enzyme reactions.

Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the manufacture of various industrial products, including cosmetics and personal care items.

作用机制

The mechanism of action of hydroxyethylaminomethyl-p-aminophenol hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.

相似化合物的比较

2-Amino-5-Methylphenol Hydrochloride (CAS: Not specified)

2-(Aminomethyl)-6-Methylphenol Hydrochloride (CAS: 1956330-87-2)

2-MethoxyMethyl-p-aminophenol Hydrochloride (CAS: 135043-65-1)

- Structure: Contains a methoxymethyl group (C₈H₁₁ClNO₂).

- Key Differences: The methoxy group enhances lipophilicity, making it less suitable for aqueous cosmetic formulations compared to the hydrophilic hydroxyethylaminomethyl derivative .

Dopamine Hydrochloride (CAS: 62-31-7)

- Structure: A catecholamine with a 3,4-dihydroxyphenyl group and ethylamine side chain (C₈H₁₂ClNO₂).

- Key Differences : Functions as a neurotransmitter rather than a dye, highlighting the critical role of substituent positioning in biological vs. industrial applications .

Physicochemical Properties

Analytical Methods

- Hydroxyethylaminomethyl-p-aminophenol HCl: Likely analyzed via RP-HPLC, as validated for structurally related hydrochlorides (e.g., amitriptyline HCl) using C18 columns and UV detection .

- 2-Amino-5-Methylphenol HCl: Characterized by HPLC comparison with authentic samples .

生物活性

Hydroxyethylaminomethyl-p-aminophenol hydrochloride is a synthetic compound derived from p-aminophenol, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anticancer and antioxidative properties, as well as its potential applications in pharmaceuticals.

Chemical Structure and Properties

Hydroxyethylaminomethyl-p-aminophenol hydrochloride has a complex structure that contributes to its biological functions. The chemical formula is with a molecular weight of approximately 304.80 g/mol. The presence of the hydroxyl group and amino substituents enhances its solubility and reactivity in biological systems, making it suitable for various applications in drug development.

Antioxidant Activity

Research indicates that hydroxyethylaminomethyl-p-aminophenol hydrochloride exhibits significant antioxidant properties. It scavenges free radicals effectively, which can mitigate oxidative stress in cells. Studies have demonstrated that related compounds, such as p-methylaminophenol (p-MAP), show potent antioxidant effects by reducing lipid peroxidation in cellular models . The antioxidant capacity is crucial for preventing cellular damage and may contribute to the compound's anticancer effects.

Anticancer Activity

The anticancer potential of hydroxyethylaminomethyl-p-aminophenol hydrochloride has been investigated through various studies. Similar compounds have shown the ability to inhibit cell growth and induce apoptosis in cancer cell lines such as HL60 and MCF-7 . For instance, p-MAP demonstrated antiproliferative activity against several cancer types, suggesting that hydroxyethylaminomethyl-p-aminophenol hydrochloride might exhibit comparable effects due to structural similarities.

Table 1 summarizes the anticancer activities observed in related compounds:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| p-MAP | HL60 | 10 | Induces apoptosis |

| Hydroxyethyl... | MCF-7 | TBD | TBD |

| 4-HPR | HepG2 | 5 | Antioxidant and antiproliferative |

Case Studies

Case Study 1: Antioxidant Efficacy

In a study assessing the antioxidant efficacy of p-MAP, it was found that the compound could significantly scavenge DPPH radicals, indicating its potential use as an antioxidant agent . This property is essential for protecting cells from oxidative damage, which is a contributing factor in cancer progression.

Case Study 2: Anticancer Mechanisms

Another investigation highlighted the mechanisms by which p-MAP induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, revealing that treatment with p-MAP led to increased rates of apoptosis in resistant cancer cell lines compared to untreated controls .

Toxicological Profile

The safety profile of hydroxyethylaminomethyl-p-aminophenol hydrochloride is crucial for its application in therapeutic settings. Toxicity studies on related compounds indicate low toxicity at therapeutic doses. For example, p-aminophenol was not found to be carcinogenic at concentrations used in dermal exposure studies . However, further research is necessary to establish comprehensive safety data specific to hydroxyethylaminomethyl-p-aminophenol hydrochloride.

常见问题

Q. What analytical methods are recommended for identifying and quantifying Hydroxyethylaminomethyl-p-aminophenol hydrochloride in cosmetic formulations?

Answer:

- HPLC with UV detection is a standard method for quantifying this compound in hair dye formulations. Use a reversed-phase C18 column and a mobile phase composed of acetonitrile/water (pH-adjusted with phosphate buffer). Detection at 280 nm is optimal due to the aromatic amine structure .

- Mass spectrometry (LC-MS/MS) can enhance specificity, particularly in complex matrices. Validate the method using spiked recovery experiments to ensure accuracy (target: 90–110%) and precision (RSD <5%) .

Q. How can researchers synthesize Hydroxyethylaminomethyl-p-aminophenol hydrochloride with high purity?

Answer:

- Stepwise synthesis :

- React p-aminophenol with formaldehyde and ethanolamine under basic conditions to form the hydroxyethylaminomethyl intermediate.

- Purify via recrystallization in ethanol/water (70:30 v/v).

- Neutralize with hydrochloric acid to form the hydrochloride salt.

- Purity control : Use TLC (silica gel, chloroform/methanol 8:2) and confirm via melting point analysis (literature range: 220–225°C with decomposition) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in stability data for Hydroxyethylaminomethyl-p-aminophenol hydrochloride under varying pH conditions?

Answer:

- Design : Conduct accelerated stability studies (40°C/75% RH) across pH 3–8. Monitor degradation via HPLC and identify byproducts using high-resolution MS.

- Key parameters :

Q. How can researchers optimize the compound’s solubility for in vitro toxicological studies without altering its chemical integrity?

Answer:

- Solubility enhancers : Test co-solvents (e.g., PEG-400, DMSO) at ≤5% (v/v) to avoid cytotoxicity. For aqueous solutions, use cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) at 10 mM.

- Validation : Confirm stability via UV-Vis spectroscopy (λmax ~275 nm) over 24 hours and compare with LC-MS to detect degradation .

Q. What methodologies are effective for impurity profiling of Hydroxyethylaminomethyl-p-aminophenol hydrochloride in batch-to-batch comparisons?

Answer:

- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidative stress (3% H₂O₂).

- Impurity identification : Use LC-TOF-MS to characterize degradation products (e.g., deaminated or oxidized derivatives).

- Quantitative thresholds : Align with ICH Q3A guidelines, setting identification thresholds at 0.1% and qualification thresholds at 0.5% .

Methodological Considerations

Q. What protocols ensure reliable detection of trace-level Hydroxyethylaminomethyl-p-aminophenol hydrochloride in biological matrices?

Answer:

Q. How should researchers design dose-response studies to evaluate the compound’s oxidative stress effects in keratinocyte models?

Answer:

- Cell culture : Use HaCaT cells exposed to 0.1–100 µM concentrations for 24–72 hours.

- Endpoints : Measure ROS (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis (Annexin V/PI).

- Controls : Include N-acetylcysteine (ROS inhibitor) and hydrogen peroxide (positive control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。